N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a benzodioxole moiety and a 4-methylpiperazine group. Its molecular formula is C22H26FN3O5S (assuming substitution of fluorine at the 5-position; inferred from analogous structures). Though specific pharmacological data are unavailable in the provided evidence, its structural features align with compounds targeting kinase or GPCR pathways, as seen in related molecules .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c1-24-7-9-25(10-8-24)17(15-3-5-18-20(11-15)30-14-29-18)13-23-31(26,27)21-12-16(22)4-6-19(21)28-2/h3-6,11-12,17,23H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGJOIZKWSSTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C20H24FN3O4S
- Molecular Weight : 421.48 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives of benzo[d][1,3]dioxol have shown effective inhibition against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types:
These values indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin.
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, specifically influencing proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound induces cell cycle arrest, further contributing to its antiproliferative effects.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The analysis involved:
- Cell Viability Assays : MTT assays were performed to assess the cytotoxic effects.
- Flow Cytometry : Used for analyzing apoptosis and cell cycle distribution.
Results indicated that at concentrations below 10 µM, the compound effectively inhibited cell proliferation without significant cytotoxicity to normal cells (IC50 > 150 µM) .
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding affinity of the compound towards EGFR. The docking results suggested a strong interaction with the active site of EGFR, supporting its role as a potential inhibitor.
Comparison with Similar Compounds
Research Findings and Trends
- Piperazine Derivatives : Compounds with 4-methylpiperazine (e.g., ) show enhanced solubility and bioavailability compared to unsubstituted piperazines .
- Benzodioxole vs. Benzene Rings : Benzodioxole-containing compounds (target, CAS 896260-27-8) exhibit improved metabolic stability over plain benzene analogs due to reduced cytochrome P450-mediated oxidation .
- Sulfonamide Position : Ortho-methoxy substitution (common in both target and analog) may sterically hinder sulfonamide deprotonation, enhancing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
